tert-Butyl 7-amino-2-azabicyclo[3.2.0]heptane-2-carboxylate
Overview
Description
tert-Butyl 7-amino-2-azabicyclo[3.2.0]heptane-2-carboxylate is a bicyclic compound with the molecular formula C11H20N2O2 and a molecular weight of 212.29 g/mol This compound is notable for its unique bicyclic structure, which includes a tert-butyl ester group and an amino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 7-amino-2-azabicyclo[3.2.0]heptane-2-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable amine with a bicyclic ketone, followed by esterification with tert-butyl chloroformate . The reaction conditions often require the use of a base such as triethylamine and an inert solvent like dichloromethane.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle potentially hazardous reagents.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 7-amino-2-azabicyclo[3.2.0]heptane-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The tert-butyl ester group can be substituted with other ester groups or converted to carboxylic acids.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Acidic or basic conditions can facilitate ester substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitroso or nitro compounds, while reduction can produce various amine derivatives .
Scientific Research Applications
tert-Butyl 7-amino-2-azabicyclo[3.2.0]heptane-2-carboxylate has several applications in scientific research:
Biology: The compound’s unique structure makes it a valuable tool for studying enzyme interactions and protein-ligand binding.
Industry: It can be used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-Butyl 7-amino-2-azabicyclo[3.2.0]heptane-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s bicyclic structure allows it to fit into binding sites with high specificity, potentially inhibiting or activating biological pathways . The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 6-oxo-2-azabicyclo[3.2.0]heptane-2-carboxylate
- tert-Butyl 7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate
- tert-Butyl 2-amino-7-azabicyclo[2.2.1]heptane-7-carboxylate
Uniqueness
tert-Butyl 7-amino-2-azabicyclo[3.2.0]heptane-2-carboxylate is unique due to its specific bicyclic structure and the presence of both an amino group and a tert-butyl ester group. This combination of functional groups provides distinct chemical reactivity and biological activity, making it a valuable compound for research and development .
Properties
IUPAC Name |
tert-butyl 7-amino-2-azabicyclo[3.2.0]heptane-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O2/c1-11(2,3)15-10(14)13-5-4-7-6-8(12)9(7)13/h7-9H,4-6,12H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKFGPMRVNCQJHB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2C1C(C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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